Morpholinopyrimidine Scaffold Enables PI3K/mTOR Kinase Inhibition – A Privileged Chemotype
The 5-morpholin-4-ylpyrimidine scaffold is a recognized pharmacophore for ATP-competitive kinase inhibition, particularly against the PI3K/mTOR pathway. Patent disclosures explicitly claim morpholino pyrimidine derivatives, including compounds with the 2-aminopyrimidine core, as inhibitors of mTOR and PI3K enzymes [1]. While direct IC50 data for this exact compound is not publicly available, its scaffold aligns with a class of compounds demonstrating high potency in enzymatic assays (e.g., PI3Kα IC50 = 16 nM for ZSTK474 [2]).
| Evidence Dimension | Kinase inhibition (scaffold class) |
|---|---|
| Target Compound Data | Morpholinopyrimidine scaffold (claimed in patents for PI3K/mTOR inhibition) |
| Comparator Or Baseline | ZSTK474 (benchmark pan-PI3K inhibitor) |
| Quantified Difference | ZSTK474: PI3Kα IC50 = 16 nM [2]; class-level inference suggests similar inhibitory potential for morpholinopyrimidines |
| Conditions | Enzymatic kinase assays (in vitro) |
Why This Matters
For researchers screening for PI3K or mTOR inhibitors, this compound represents a scaffold with documented class-level kinase inhibition potential, justifying its inclusion in focused library screens.
- [1] Morpholino pyrimidine derivatives as mTOR and/or PI3K inhibitors. US Patent 7,750,003 B2. AstraZeneca AB. View Source
- [2] ZSTK474. IUPHAR/BPS Guide to Pharmacology. XLogP = 2.72. View Source
